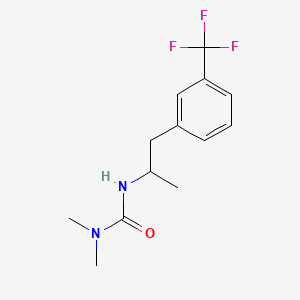
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol is a triglyceride compound that consists of palmitic acid, oleic acid, and caproic acid esterified to a glycerol backbone. This compound is a type of mixed triglyceride, which is commonly found in various natural oils and fats. It is known for its role in lipid metabolism and its presence in biological membranes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts such as sulfuric acid or enzymatic catalysts like lipases. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound can be achieved through the transesterification of natural oils that contain the desired fatty acids. This process involves the exchange of fatty acid groups between triglycerides and alcohols, often using a base catalyst like sodium methoxide. The resulting product is then purified through distillation or chromatography.
化学反応の分析
Types of Reactions
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The double bonds in the oleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid groups can be exchanged with other alcohols or fatty acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or lipase enzymes under moderate temperatures.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free fatty acids (palmitic acid, oleic acid, caproic acid) and glycerol.
Transesterification: New triglycerides or mono- and diacylglycerols.
科学的研究の応用
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol has various applications in scientific research:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential effects on lipid metabolism and related diseases.
Industry: Utilized in the formulation of cosmetics and food products due to its emollient properties.
作用機序
The mechanism of action of 1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It can also serve as a substrate for lipases, leading to the release of free fatty acids that participate in various metabolic pathways. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and energy homeostasis.
類似化合物との比較
Similar Compounds
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of caproic acid.
1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: Contains oleic acid, palmitic acid, and linoleic acid.
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains two oleic acid moieties and one palmitic acid moiety.
Uniqueness
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol is unique due to the presence of caproic acid, which imparts distinct physical and chemical properties. This compound’s specific fatty acid composition can influence its behavior in biological systems and its applications in various industries.
特性
分子式 |
C43H80O6 |
|---|---|
分子量 |
693.1 g/mol |
IUPAC名 |
(1-hexadecanoyloxy-3-hexanoyloxypropan-2-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H80O6/c1-4-7-10-12-14-16-18-20-21-23-25-27-29-31-34-37-43(46)49-40(38-47-41(44)35-32-9-6-3)39-48-42(45)36-33-30-28-26-24-22-19-17-15-13-11-8-5-2/h20-21,40H,4-19,22-39H2,1-3H3/b21-20- |
InChIキー |
OJNNEEIIALLGHT-MRCUWXFGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


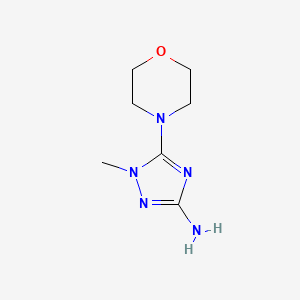
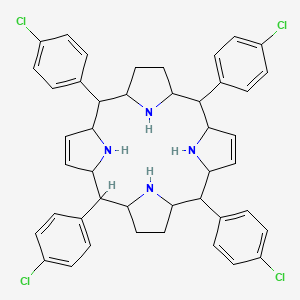
![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)


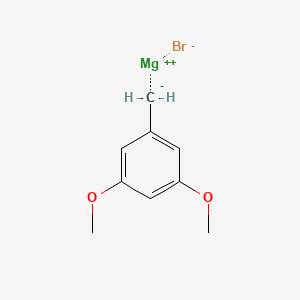
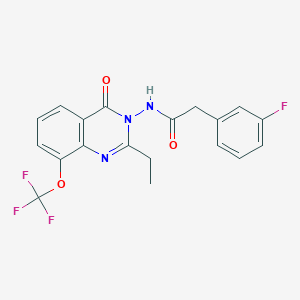

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)
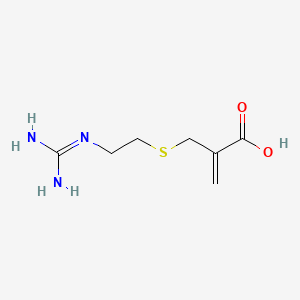
![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
